molecular formula C8H13F3N2 B13328696 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine

3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B13328696
M. Wt: 194.20 g/mol
InChI Key: ITMFNIVBGBVCAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine (CAS 1340119-85-8) is a high-purity chemical compound featuring a 1-azabicyclo[2.2.2]octane (quinuclidine) core structure that is substituted with a trifluoromethyl group and an amine at the same bridgehead carbon. The quinuclidine scaffold is a privileged structure in medicinal chemistry, known for its rigid, three-dimensional geometry and basic nitrogen, which contributes to significant biological activity . The incorporation of the trifluoromethyl (-CF3) group is a strategic element in modern drug design. This moiety can profoundly influence the compound's properties by enhancing its metabolic stability, modulating its lipophilicity, and affecting its pKa, all of which are critical parameters for optimizing pharmacokinetic and pharmacodynamic profiles . This combination of features makes this amine a valuable and versatile building block for pharmaceutical research and development. Researchers can utilize this compound as a key synthetic intermediate for constructing more complex molecules. Its structure is reminiscent of other azabicyclic compounds that have been investigated as potent, non-peptidic antagonists for various neurological targets . As such, it holds significant research value in the design and synthesis of novel bioactive molecules for potential application in drug discovery programs. Handling Note: This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C8H13F3N2

Molecular Weight

194.20 g/mol

IUPAC Name

3-(trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C8H13F3N2/c9-8(10,11)7(12)5-13-3-1-6(7)2-4-13/h6H,1-5,12H2

InChI Key

ITMFNIVBGBVCAR-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine typically involves the introduction of the trifluoromethyl group into the bicyclic amine structure. One common method is the reaction of a suitable bicyclic amine precursor with trifluoromethylating agents under controlled conditions. For example, the use of trifluoroacetimidoyl chlorides in the presence of hydrazine hydrate and benzene-1,3,5-triyl triformate has been reported to yield trifluoromethylated products .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate biological pathways, leading to various effects depending on the target .

Comparison with Similar Compounds

Structural Analogs of 1-Azabicyclo[2.2.2]octan-3-amine

The 1-azabicyclo[2.2.2]octan-3-amine core is a versatile pharmacophore. Substitutions at the 3-position amine significantly influence biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name Substituents Molecular Weight Biological Target/Activity Key Findings
3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine -CF₃ at 3-position 193.18 (C₈H₁₃F₃N₂) Not explicitly reported (hypothesized CNS targets) Enhanced lipophilicity and metabolic stability due to -CF₃ .
CP-96,345 (2S,3S)-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl] 412.57 NK1 receptor antagonist Potent inhibition of substance P (pKi = 9.5); used in neurogenic inflammation studies .
(S)-N-(2-Chlorobenzyl)-1-azabicyclo[2.2.2]octan-3-amine -Cl at benzyl group 251.13 α3β2 nicotinic acetylcholine receptor modulator 30% yield in synthesis; moderate allosteric modulation .
N-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine Pyridinylmethyl group 203.25 Unspecified (oxalate salt used in formulations) 95% purity; tris(oxalic acid) formulation for solubility .
Palonosetron Hydrochloride N-[(3,4-dihydronaphthalen-1-yl)methyl] 332.88 5-HT3 receptor antagonist (anti-emetic) Synthesized via reductive amination; 12% overall yield .

Key Differences in Pharmacological Profiles

CP-96,345 vs. Trifluoromethyl Analog :

  • CP-96,345's diphenylmethyl and methoxybenzyl groups confer high NK1 receptor affinity (IC₅₀ = 0.6 nM) , while the trifluoromethyl analog's -CF₃ group may favor different targets (e.g., ion channels or enzymes) due to its smaller size and electron-withdrawing nature .
  • CP-96,345 exhibits enantiomer-specific activity (2S,3S > 2R,3R) , but stereochemical data for the trifluoromethyl analog are unavailable.

Chlorobenzyl vs. The trifluoromethyl group’s higher lipophilicity could enhance blood-brain barrier penetration compared to -Cl .

Biological Activity

3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine, often referred to as a trifluoromethylated bicyclic amine, has garnered attention in pharmacological research due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure with a nitrogen atom integrated into the ring system, alongside a trifluoromethyl substituent. This configuration not only influences its chemical reactivity but also its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
CAS Number1803583-40-5
Molecular FormulaC8H12F3N
Molecular Weight201.19 g/mol

The mechanism of action for this compound involves its ability to modulate neurotransmitter receptors and enzymes, potentially acting as an inhibitor or modulator of specific biological pathways. The presence of the trifluoromethyl group increases the compound's ability to penetrate biological membranes, allowing it to reach intracellular targets effectively.

Enzyme Inhibition

Recent studies have focused on the compound's potential as an enzyme inhibitor, particularly in the context of neurological disorders. For instance, it has been investigated for its inhibitory effects on presenilin-1 (PSEN-1), which is crucial in Alzheimer's disease pathology. Compounds derived from this scaffold demonstrated nanomolar potency towards PSEN-1 complexes, indicating significant therapeutic potential .

Neuropharmacological Effects

The compound has shown promise in modulating neurotransmitter systems, which could lead to applications in treating various central nervous system disorders. Its structural characteristics suggest it may interact with dopamine and serotonin receptors, although specific binding affinities and functional outcomes require further elucidation through detailed pharmacological studies.

Case Studies

  • Study on PSEN-1 Inhibition : A study reported that certain derivatives of this compound exhibited high selectivity and potency against PSEN-1, with minimal side effects observed in preliminary tests on human hepatocytes .
  • Neuroprotective Effects : Another investigation highlighted the compound's neuroprotective effects in animal models of neurodegeneration, suggesting that it may help mitigate cognitive decline associated with aging and Alzheimer's disease by preserving synaptic integrity and function.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other trifluoromethylated bicyclic compounds:

Compound NameTarget Enzyme/PathwayIC50 (nM)Comments
This compoundPSEN-1<10High selectivity
Compound AmTOR28Moderate potency
Compound BPI3Kα565Lower selectivity

Q & A

Basic Research Questions

Q. What is the molecular structure of 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine, and how does the trifluoromethyl group influence its chemical properties?

  • Answer : The compound features a bicyclic [2.2.2]octane scaffold with a nitrogen atom in the bridgehead position and a trifluoromethyl (-CF₃) group at the 3-position. The CF₃ group enhances lipophilicity, metabolic stability, and electron-withdrawing effects, which improve binding to hydrophobic pockets in biological targets . Computational modeling (e.g., DFT calculations) and comparative solubility studies (logP measurements) are used to quantify these effects.

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Answer : Key methods include:

  • Reductive amination : Condensation of 3-(trifluoromethyl)benzaldehyde derivatives with bicyclic amines under acidic catalysis, followed by reduction with NaBH₄ or LiAlH₄ .
  • Chiral resolution : Separation of racemic mixtures via RP-HPLC using chiral columns or diastereomeric salt formation (e.g., tartaric acid derivatives) .
  • Critical conditions: Anhydrous solvents (e.g., THF, DCM), controlled pH, and inert atmospheres to prevent side reactions.

Q. What analytical techniques are essential for characterizing the purity and structural integrity of this compound?

  • Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., coupling constants for bicyclic rigidity) .
  • RP-HPLC : Purity assessment (>95%) using gradients of acetonitrile/water with trifluoroacetic acid as an ion-pairing agent .
  • HR-MS : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does stereochemistry at the 3-position affect pharmacological activity, and what methods resolve enantiomers?

  • Answer : (S)-enantiomers of derivatives like CP-96,345 exhibit 10-100x higher NK1 receptor affinity than (R)-forms due to steric complementarity in receptor binding pockets . Resolution methods:

  • Chiral chromatography : Use of amylose- or cellulose-based columns .
  • Enzymatic resolution : Lipase-mediated kinetic resolution of racemic amines .
  • X-ray crystallography : Validates absolute configuration post-synthesis .

Q. What strategies optimize binding affinity and selectivity for neurokinin receptors (e.g., NK1 vs. NK2/3)?

  • Answer :

  • Substituent engineering : Introducing arylalkyl groups (e.g., 2-methoxybenzyl) enhances hydrophobic interactions with NK1’s transmembrane domain .
  • Allosteric modulation : Trifluoromethyl groups stabilize receptor conformations via halogen bonding, as shown in cryo-EM studies .
  • Functional assays : Measure cAMP inhibition or Ca²⁺ flux in HEK293 cells expressing cloned receptors to quantify selectivity .

Q. How can discrepancies between in vitro receptor binding data and in vivo efficacy be reconciled?

  • Answer :

  • Pharmacokinetic profiling : Assess blood-brain barrier penetration (e.g., PAMPA-BBB assay) and metabolic stability (microsomal half-life) .
  • Metabolite identification : LC-MS/MS detects active metabolites that may contribute to in vivo effects .
  • Species-specific receptor variants : Use transgenic rodent models expressing humanized NK1 receptors to align in vitro/in vivo data .

Q. What role does the trifluoromethyl group play in pharmacokinetics, and how is this evaluated?

  • Answer : The CF₃ group reduces oxidative metabolism (CYP450 inhibition assays) and increases plasma protein binding (equilibrium dialysis). Key evaluations:

  • LogD measurements : Quantify pH-dependent partitioning .
  • Plasma stability studies : Incubate compound in rat/human plasma to assess degradation .

Q. What challenges arise in designing CNS-targeted formulations of this compound?

  • Answer :

  • Blood-brain barrier (BBB) penetration : Use prodrug strategies (e.g., esterification) to enhance passive diffusion .
  • Efflux transporter evasion : Co-administer P-glycoprotein inhibitors (e.g., cyclosporine A) in preclinical models .
  • Stability in CSF : Monitor compound degradation via LC-MS in cerebrospinal fluid over time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.